

Synthesis and Mechanism of Diisopropylphosphoramidous Dichloride: A Technical Guide

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Compound of Interest

Compound Name: *Diisopropylphosphoramidous dichloride*

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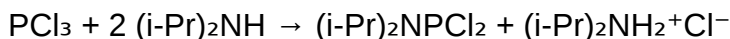
For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylphosphoramidous dichloride is a key reagent in synthetic chemistry, particularly in the phosphorylation of sensitive substrates such as amino acids and in the preparation of oligonucleotides.[1][2] Its synthesis involves the controlled reaction of phosphorus trichloride with diisopropylamine. This guide provides an in-depth overview of its synthesis, including a detailed experimental protocol, a summary of its physicochemical properties, and a proposed reaction mechanism. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Synthesis of Diisopropylphosphoramidous Dichloride

The synthesis of **diisopropylphosphoramidous dichloride** is achieved through the monoamination of phosphorus trichloride with diisopropylamine.[3] This reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus halides. The overall reaction is as follows:



The reaction is typically performed in a dry, inert solvent such as diethyl ether at low temperatures to control the exothermicity of the reaction and to favor the formation of the monosubstituted product.^[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **diisopropylphosphoramidous dichloride** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ Cl ₂ NP	^{[1][4][5]}
Molecular Weight	202.06 g/mol	^{[1][4]}
Boiling Point	56-58 °C / 15 mmHg	^{[1][5]}
85 °C / 1 mmHg (crude product distillation)	^[3]	
Density	1.096 g/mL at 25 °C	^{[1][2]}
Refractive Index (n _{20/D})	1.485	^{[1][2]}
¹ H NMR (400 MHz, CDCl ₃)	δ 3.92 (2H, hept, J = 6.5 Hz), 1.27 (12H, d, J = 6.8 Hz)	^[3]
³¹ P NMR (160 MHz, CDCl ₃)	δ 170	^[3]
CAS Number	921-26-6	^{[1][4]}

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **diisopropylphosphoramidous dichloride**, adapted from a literature procedure.^[3]

Materials:

- Phosphorus trichloride (PCl₃)
- Diisopropylamine (distilled from CaH₂)

- Anhydrous diethyl ether (distilled from Na/benzophenone)
- Dry argon or nitrogen gas

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Low-temperature thermometer
- Magnetic stirrer
- Ice-salt bath or cryocooler
- Cannula for filtration
- Distillation apparatus for vacuum distillation

Procedure:

- A solution of phosphorus trichloride (8.7 mL, 0.10 mol) in dry diethyl ether (100 mL) is prepared in a three-neck round-bottom flask under a dry argon atmosphere.
- The flask is cooled to $-40\text{ }^{\circ}\text{C}$ using a suitable cooling bath.
- Diisopropylamine (26.2 mL, 0.20 mol) is added dropwise to the stirred solution over a period of 1 hour. The temperature should be carefully maintained below $-40\text{ }^{\circ}\text{C}$ during the addition. The formation of diisopropylamine hydrochloride precipitate will be observed. If the mixture becomes too thick to stir, additional dry ether may be added.
- After the addition is complete, the reaction mixture is allowed to slowly warm to $0\text{ }^{\circ}\text{C}$ in an ice bath and is left to stir overnight.
- The diisopropylamine hydrochloride precipitate is removed by cannula filtration under an inert atmosphere. The precipitate should be washed with dry ether to recover any entrained product.

- The filtrate is concentrated by distillation under a dry atmosphere to remove the bulk of the diethyl ether.
- The crude product is then purified by vacuum distillation (85 °C, 1 mmHg) to yield **diisopropylphosphoramidous dichloride** as a colorless liquid.

Yield: Approximately 16 g (80%).^[3]

Storage: The product is sensitive to moisture and should be stored at low temperatures (it crystallizes) under an inert atmosphere.^[3]

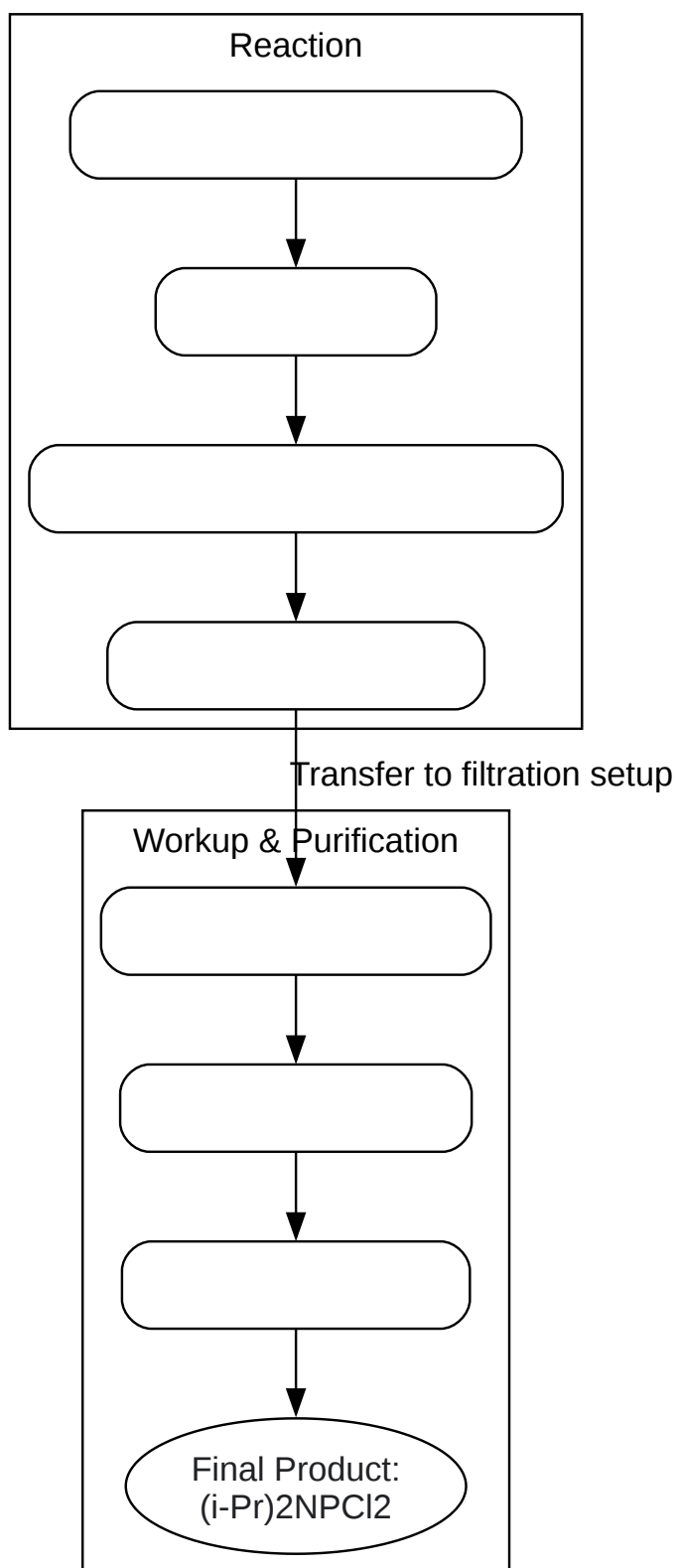
Proposed Reaction Mechanism

The reaction proceeds through a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic phosphorus atom of phosphorus trichloride. A chloride ion is subsequently eliminated. A second equivalent of diisopropylamine acts as a base to neutralize the generated hydrochloric acid, forming diisopropylamine hydrochloride.

Caption: Proposed mechanism for the formation of **diisopropylphosphoramidous dichloride**.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of **diisopropylphosphoramidous dichloride**.

Conclusion

The synthesis of **diisopropylphosphoramidous dichloride** is a well-established procedure that provides a valuable reagent for various phosphorylation reactions. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving a high yield of the desired product. The provided experimental protocol and physicochemical data serve as a comprehensive resource for chemists utilizing this important synthetic building block.

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